molecular formula C7H13F2N3 B1489098 3-(Difluoromethyl)piperidine-1-carboximidamide CAS No. 2098077-58-6

3-(Difluoromethyl)piperidine-1-carboximidamide

Cat. No.: B1489098
CAS No.: 2098077-58-6
M. Wt: 177.2 g/mol
InChI Key: IBOMTRZGIHQNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)piperidine-1-carboximidamide is a useful research compound. Its molecular formula is C7H13F2N3 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 3-(Difluoromethyl)piperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and proliferation.

Mode of Action

This compound interacts with its targets, inhibiting their activity. For instance, it inhibits EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects of this inhibition lead to a decrease in cancer cell proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in cancer cell proliferation. This is evidenced by its potent inhibitory activity against EGFR, BRAFV600E, and CDK2 .

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)piperidine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have antiproliferative activity against cancer cells by targeting specific kinases such as EGFR, BRAF, and CDK2 . These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to inhibit the activity of enzymes like cytochrome P450 by binding to their active sites . This inhibition can lead to alterations in metabolic pathways and the accumulation of specific metabolites, which can have downstream effects on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of byproducts that may have different biological activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of cancer cell proliferation . At higher doses, it can cause toxic or adverse effects, including respiratory paralysis and organ dysfunction . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound can undergo metabolic transformations that lead to the formation of active or inactive metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and its potential interactions with other drugs or biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, where it can exert its biological effects . Understanding the transport and distribution mechanisms is essential for predicting the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be localized to specific compartments or organelles within the cell, where it can interact with target biomolecules . Targeting signals or post-translational modifications may direct the compound to its site of action, influencing its biological activity and therapeutic potential.

Properties

IUPAC Name

3-(difluoromethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N3/c8-6(9)5-2-1-3-12(4-5)7(10)11/h5-6H,1-4H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOMTRZGIHQNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.